Biliverdin hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

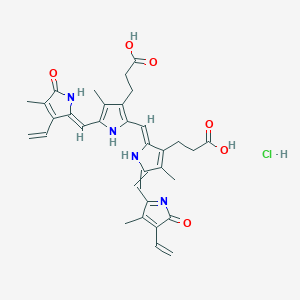

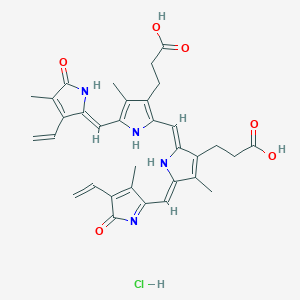

Biliverdin hydrochloride is a bile pigment that is produced through the degradation of heme. It is a linear tetrapyrrolic intermediate in the heme catabolism pathway, which eventually leads to the formation of bilirubin. This compound is known for its vibrant green color and is found in various organisms, including amphibians and birds. It has significant biological functions, including antioxidant, anti-inflammatory, and immune response inhibitory activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Biliverdin hydrochloride can be synthesized through the biotransformation of exogenous heme using recombinant yeast cells. For instance, the heme oxygenase-1 gene from Arabidopsis thaliana can be recombined into Pichia pastoris cells, which then express active heme oxygenase-1 in the cytoplasm. The whole cells of these recombinant strains can be used as catalysts to convert heme chloride into biliverdin .

Industrial Production Methods: In industrial settings, this compound can be produced using recombinant Escherichia coli strains. These strains express cyanobacterial heme oxygenase genes optimized for E. coli expression. The production process involves batch and fed-batch bioreactor cultures, with lactose and glycerol supporting consistent biliverdin production .

Analyse Des Réactions Chimiques

Types of Reactions: Biliverdin hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Biliverdin can be oxidized to form various oxidation products.

Reduction: Biliverdin is reduced to bilirubin by the enzyme biliverdin reductase.

Substitution: Biliverdin can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: The reduction of biliverdin to bilirubin typically involves the enzyme biliverdin reductase and NADPH as a reducing agent.

Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.

Major Products Formed:

Oxidation: Oxidation products of biliverdin.

Reduction: Bilirubin.

Substitution: Substituted biliverdin derivatives.

Applications De Recherche Scientifique

Biliverdin hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a standard in chromatographic and spectroscopic analyses.

Biology: Studied for its role in heme metabolism and its antioxidant properties.

Medicine: Investigated for its potential as a therapeutic agent due to its anti-inflammatory and cytoprotective effects.

Industry: Used in the production of various biochemical reagents and as a pigment in certain applications.

Mécanisme D'action

Biliverdin hydrochloride exerts its effects primarily through its interaction with heme oxygenase and biliverdin reductase. It modulates the heme degradation process by occupying the heme binding site on heme oxygenase, preventing access of the substrate to the catalytic site of the enzyme. This regulation helps in controlling the levels of heme and its degradation products, thereby exerting antioxidant and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Biliverdin hydrochloride is often compared with bilirubin, another bile pigment. Both compounds are products of heme catabolism, but they have distinct properties and functions:

Biliverdin: Green pigment, intermediate in heme degradation, has antioxidant and anti-inflammatory properties.

Bilirubin: Yellow pigment, final product of heme degradation, known for its potent antioxidant activity.

Other similar compounds include various isomers of biliverdin (IXα, IXβ, IXγ, and IXδ), which are produced through different pathways and have unique properties .

This compound stands out due to its specific role in the heme degradation pathway and its potential therapeutic applications.

Propriétés

Formule moléculaire |

C33H35ClN4O6 |

|---|---|

Poids moléculaire |

619.1 g/mol |

Nom IUPAC |

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13?,27-14-,28-15-; |

Clé InChI |

OZCVSEGCSGTCIO-CKKHYNBESA-N |

SMILES isomérique |

CC1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |

SMILES canonique |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764575.png)

![(2E,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764589.png)

![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)

![7-[2-[3-[3-(4-Chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B10764613.png)

![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride](/img/structure/B10764623.png)

![3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B10764632.png)

![2-methoxy-3,5-dimethyl-6-[(2R)-4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764656.png)